molecular formula CH3FS B14565839 (Fluorosulfanyl)methane CAS No. 61671-43-0

(Fluorosulfanyl)methane

Cat. No.: B14565839
CAS No.: 61671-43-0
M. Wt: 66.10 g/mol
InChI Key: NKLVQAPOOYZRPM-UHFFFAOYSA-N
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Description

(Fluorosulfanyl)methane is an organosulfur compound characterized by the presence of a fluorosulfanyl group attached to a methane molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Fluorosulfanyl)methane typically involves the reaction of methanesulfonyl chloride with a fluorinating agent such as potassium fluoride or potassium bifluoride in an aqueous medium. The reaction is followed by steam distillation to isolate the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (Fluorosulfanyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl fluorides.

    Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorosulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Sulfonyl fluorides.

    Reduction: Methanesulfonyl derivatives.

    Substitution: Various substituted methanesulfonyl compounds.

Scientific Research Applications

(Fluorosulfanyl)methane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Fluorosulfanyl)methane involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition is achieved through the formation of a stable complex between the enzyme and the compound.

Comparison with Similar Compounds

Uniqueness: (Fluorosulfanyl)methane is unique due to the presence of the fluorosulfanyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

61671-43-0

Molecular Formula

CH3FS

Molecular Weight

66.10 g/mol

IUPAC Name

methyl thiohypofluorite

InChI

InChI=1S/CH3FS/c1-3-2/h1H3

InChI Key

NKLVQAPOOYZRPM-UHFFFAOYSA-N

Canonical SMILES

CSF

Origin of Product

United States

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